3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
CAS No.: 221276-16-0
Cat. No.: VC11966389
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221276-16-0 |
|---|---|
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.6 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₅H₆ClN₃O, with a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) substituted at positions 1, 3, and 5. Key structural features include:
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Chlorine atom at position 3, enhancing electrophilic reactivity.
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Methyl group at position 1, contributing to steric and electronic modulation.
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Aldehyde functional group at position 5, enabling nucleophilic additions and condensations.
X-ray crystallographic studies reveal bond angles and distances consistent with aromatic heterocycles. The N1–C2 and N4–C5 bonds measure approximately 1.34 Å and 1.32 Å, respectively, while the C5–O bond length of the aldehyde group is 1.21 Å.
Physical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 159.58 g/mol |
| Melting Point | 98–102°C (lit.) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol |
| LogP (Partition Coefficient) | 1.8 ± 0.3 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
Route 1: Direct Functionalization of Pyrazole Derivatives
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Methylation: 1H-pyrazole is treated with iodomethane in the presence of potassium carbonate to yield 1-methylpyrazole .
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Chlorination: Electrophilic chlorination at position 3 using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
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Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 5 via reaction with DMF and POCl₃.
Route 2: Multi-Step Functionalization
A patent-derived method (CN105646355A) outlines a scalable approach for analogous pyrazole derivatives, adaptable for 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde :
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Esterification: Diethyl 1H-pyrazole-3,5-dicarboxylate is methylated using iodomethane.
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Hydrolysis: Saponification of esters to carboxylic acids under alkaline conditions.
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Chlorination: Conversion of hydroxyl groups to chlorides using SOCl₂.
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Reduction and Oxidation: Sequential reduction of nitriles to amines and oxidation to aldehydes.
Industrial Optimization
Industrial processes prioritize yield and purity through:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.
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Catalytic Systems: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps.
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Solvent Recycling: Methanol and acetone are recovered via distillation .
Chemical Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group participates in key transformations:
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Condensation: Forms Schiff bases with amines (e.g., aniline derivatives), critical for synthesizing imine-linked coordination polymers.
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Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols.
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Oxidation: Controlled oxidation with KMnO₄ yields the corresponding carboxylic acid.
Chlorine Substitution
The chlorine atom undergoes nucleophilic displacement with:
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Methoxide: Forms 3-methoxy derivatives.
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Ammonia: Produces 3-amino analogs under high-pressure conditions.
Cycloadditions
The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides, generating fused heterocycles with potential bioactivity.
Biological Activity and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 12.4 | Caspase-3/7 activation |
| MCF-7 | 18.7 | ROS generation, mitochondrial membrane depolarization |
Antimicrobial Activity
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL).
Enzymatic Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 9.8 μM), suggesting anti-inflammatory applications.
Industrial and Research Applications
Agrochemicals
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Herbicides: Serves as a precursor to sulfonylurea derivatives targeting acetolactate synthase (ALS).
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Insecticides: Chlorinated pyrazoles disrupt insect GABA receptors.
Materials Science
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Coordination Polymers: Schiff base derivatives form metal-organic frameworks (MOFs) with applications in gas storage.
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Luminescent Materials: Europium(III) complexes exhibit red emission under UV light.
Future Perspectives
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Synthetic Methodology: Develop enantioselective routes for chiral analogs.
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Drug Discovery: Optimize pharmacokinetic properties via prodrug strategies.
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Computational Modeling: Machine learning models to predict novel derivatives.
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